Product packaging for 2,4-Diiodoaniline(Cat. No.:CAS No. 533-70-0)

2,4-Diiodoaniline

Cat. No.: B1347260
CAS No.: 533-70-0
M. Wt: 344.92 g/mol
InChI Key: YJWGKXIQTRYZSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,4-Diiodoaniline is a di-substituted aniline derivative that serves as a versatile and crucial intermediate in advanced chemical synthesis and research applications. Its structure, featuring both amine and iodine functional groups, allows it to act as a fundamental building block for constructing more complex molecules, particularly in medicinal chemistry and materials science . In pharmaceutical research, iodoaniline derivatives are prized for their high reactivity, which enables efficient further modifications and the creation of diverse molecular libraries for biological screening . Similar compounds have shown significant promise as key intermediates in the development of anti-cancer agents, antiviral compounds, and cardiovascular medications . The iodine atoms on the benzene ring provide excellent sites for metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, which are fundamental to modern drug discovery processes. Beyond pharmaceutical applications, research into related aniline derivatives indicates potential in materials science, particularly in the development of organic nonlinear optical (NLO) materials . These materials are essential for applications in high-speed information processing, telecommunication, and holographic data storage . Researchers value this compound for the selectivity it offers in chemical reactions and its stability under normal storage conditions. As with all fine chemicals, proper handling procedures and personal protective equipment (PPE) are essential . This product is intended for research purposes and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5I2N B1347260 2,4-Diiodoaniline CAS No. 533-70-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-diiodoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5I2N/c7-4-1-2-6(9)5(8)3-4/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJWGKXIQTRYZSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5I2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80325485
Record name 2,4-Diiodoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80325485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

533-70-0
Record name 2,4-Diiodobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=533-70-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Diiodoaniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000533700
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Diiodoaniline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=508880
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-Diiodoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80325485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Diiodoaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,4-DIIODOANILINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NV2D8O2252
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies for 2,4 Diiodoaniline and Its Derivatives

Direct Iodination Strategies of Aniline (B41778)

Direct iodination of aniline is a common approach to introduce iodine atoms onto the aromatic ring. The strong activating nature of the amino group directs the electrophilic substitution to the ortho and para positions. Consequently, controlling the extent of iodination to achieve the desired 2,4-diiodo product requires careful selection of iodinating agents and reaction conditions.

Oxidant-Mediated Iodination (e.g., Iodine with Mercuric Oxide)

The use of molecular iodine in conjunction with an oxidant is a well-established method for aromatic iodination. Mercuric oxide (HgO) can serve as an effective oxidant in this context. wikipedia.orgnih.gov The reaction proceeds through the in-situ generation of a more potent electrophilic iodine species. rsc.org While this method can be effective, the toxicity of mercury compounds is a significant drawback, leading to the exploration of alternative, more environmentally benign oxidants.

Chemoselective Procedures Utilizing Potassium Dichloroiodate (KICl₂) in Acidic Media

A chemoselective method for the synthesis of 2,4-diiodoaniline involves the reaction of aniline with potassium dichloroiodate (KICl₂) in a dilute hydrochloric acid solution. researchgate.netrusschembull.ruosti.govcolab.ws This approach offers a high degree of control over the iodination process, allowing for the selective formation of di- and tri-iodinated anilines. researchgate.netrusschembull.ruosti.gov The reaction of p-toluidine (B81030) with 1.1 equivalents of KICl₂ has been shown to yield a mixture of the starting material, the mono-iodo, and the di-iodo product, highlighting the challenge in achieving perfect selectivity. researchgate.net The use of N-alkylanilines has been investigated to improve mono-iodination selectivity. researchgate.net

ReactantReagentSolvent SystemProduct(s)YieldReference
AnilineKICl₂Dilute HClThis compound, 2,4,6-Triiodoaniline (B1296100)- researchgate.netrusschembull.ruosti.govcolab.ws
p-ToluidineKICl₂ (1.1 equiv.)-p-Toluidine, Mono-iodo-p-toluidine, Diiodo-p-toluidine20%, 60%, 20% researchgate.net

N-Iodosuccinimide (NIS)-Based Iodination Approaches

N-Iodosuccinimide (NIS) is a versatile and widely used reagent for the iodination of aromatic compounds. google.com One notable method involves the solid-state grinding of aniline with NIS at room temperature. colab.wsscispace.comresearchgate.net This solvent-free approach is advantageous due to its short reaction times (5–8 minutes), high yields (94–99%), and simple work-up procedure. colab.wsscispace.comresearchgate.net This method has been successfully applied to the synthesis of this compound, affording a 98% yield of a dark powder with a melting point of 95°C. scispace.comresearchgate.net The high purity (95–99.9% by GC) indicates the high selectivity of this reaction. colab.wsscispace.com Even substrates that are sensitive to oxidation, such as aniline, are smoothly iodinated in high yields. colab.wsscispace.com

ReactantReagentConditionsProductYieldReference
AnilineNIS (2 equiv.)Solid-state grinding, room temp.This compound98% scispace.comresearchgate.net
AnilineNIS (3 equiv.)Solid-state grinding, room temp.2,4,6-Triiodoaniline- scispace.com

Electrophilic Additions Involving Iodonium (B1229267) Nitrate (B79036)

Iodonium nitrate (INO₃), generated in situ from the reaction of iodine chloride with silver nitrate in a chloroform-pyridine mixture, is a potent electrophile for aromatic iodination. cdnsciencepub.comcdnsciencepub.com The reaction with secondary and tertiary aromatic amines, such as N-methylaniline, has been shown to produce di-iodinated products in good yields. For instance, N-methylaniline reacts with an excess of iodonium nitrate to give 2,4-diiodo-N-methylaniline in 78% yield. cdnsciencepub.com This method highlights the ability of iodonium nitrate to effectively iodinate aniline derivatives. cdnsciencepub.com

Iodination with 1-Butyl-3-methylpyridinium (B1228570) Iodide

Ionic liquids have emerged as green and recyclable alternatives to traditional organic solvents and reagents. 1-Butyl-3-methylpyridinium dichloroiodate ([bmpy]ICl₂) has been utilized as a recyclable ionic liquid iodinating reagent for the solvent-free, regioselective iodination of activated aromatic amines. rsc.org The reaction of aniline with 2.0 equivalents of [bmpy]ICl₂ at 80°C predominantly affords this compound (90% yield), along with a smaller amount of 4-iodoaniline (B139537) (9% yield). rsc.org Using 1.0 equivalent of the reagent leads to p-iodoaniline as the major product. rsc.orglookchem.com This method offers several advantages, including a simple procedure, good yields, and the absence of any base, toxic heavy metals, or oxidizing agents. rsc.orgresearchgate.net The ionic liquid can be recovered and reused in subsequent reactions. rsc.org

ReactantReagentTemperatureProduct(s)Yield(s)Reference
Aniline[bmpy]ICl₂ (2.0 equiv.)80°CThis compound, 4-Iodoaniline90%, 9% rsc.org
Aniline[bmpy]ICl₂ (1.0 equiv.)-p-Iodoaniline, this compound80%, 19% rsc.orglookchem.com

Indirect Synthetic Routes and Precursor Transformations

Besides direct iodination of aniline, this compound can also be synthesized through indirect routes. One such method involves the iodination of 4-iodoaniline with molecular iodine, which yields this compound in an excellent yield of 95%. researchgate.net Another approach is the sequential diazotization-iodination of anilines. This can be achieved using a task-specific nitrite-based ionic liquid for diazotization, followed by an iodide-based ionic liquid as the iodide source. tandfonline.com This method is particularly effective for electron-deficient anilines. tandfonline.com Additionally, a one-pot method for the synthesis of iodoarenes from aromatic amines involves diazotization with sodium nitrite (B80452) and potassium iodide in the presence of a sulfonic acid-based cation-exchange resin in water. researchgate.net

Conversion and Isomerization of Related Iodoanilines (e.g., 4-Iodoaniline)

The preparation of this compound can be effectively achieved by introducing a second iodine atom onto a mono-iodinated aniline precursor, most commonly 4-iodoaniline. Research has demonstrated that direct iodination of 4-iodoaniline is a viable and high-yielding strategy. A notable method involves the reaction of 4-iodoaniline with molecular iodine (I₂) in polyethylene (B3416737) glycol (PEG-200) as the reaction medium, which results in an excellent yield of 95% for this compound. researchgate.net This approach highlights the dependency of the iodination reaction on the electronic nature of the substituents already present on the aromatic ring. researchgate.net

The conversion of 4-iodoaniline to its di-iodinated counterpart has also been observed under different conditions, sometimes unexpectedly. In one instance, this compound was the major product formed during an attempt to synthesize a proton-transfer salt by heating 4-iodoaniline with 4,5-dichlorophthalic acid in an ethanol-water mixture. iucr.orgnih.gov Furthermore, a very slow conversion has been reported to occur in the solid state, where 4-iodoaniline transformed into this compound with approximately 25% conversion over a three-year period in a sealed container. iucr.orgnih.gov

While direct conversion is common, the principle of isomerization among haloanilines is also documented, suggesting the potential for rearrangement pathways. For instance, p-iodoaniline can be rearranged to o-iodoaniline by heating it to between 150°C and 250°C in the presence of aniline, a reaction that can be catalyzed by acids like hydroiodic acid. google.com This established phenomenon of iodine atom migration on the aniline ring under thermal conditions provides a basis for understanding potential side-reactions or alternative synthetic strategies.

A summary of a direct conversion method is presented below:

Starting MaterialReagentSolvent/MediumConditionsProductYieldReference
4-IodoanilineIodine (I₂)PEG-200Room TemperatureThis compound95% researchgate.net

Derivatization from Other Dihalogenated Anilines

An alternative synthetic route to this compound involves the iodination of other halogenated anilines, such as 2-iodoaniline (B362364). This method builds upon a pre-existing iodo-substituted ring to introduce a second iodine atom at the vacant para-position, which is activated by the amino group.

A highly efficient procedure for this transformation employs l-butyl-3-methylpyridinium dichloroiodate (BMPDCI) as the iodinating agent. In this process, 2-iodoaniline is heated with BMPDCI in an inert atmosphere. The reaction proceeds smoothly to completion, affording the desired this compound in a high yield after purification. google.com This method demonstrates a targeted approach to achieving the 2,4-disubstitution pattern starting from an ortho-substituted precursor.

Detailed reaction parameters for this derivatization are as follows:

Starting MaterialReagentConditionsTimeProductYieldReference
2-Iodoanilinel-butyl-3-methylpyridinium dichloroiodate (BMPDCI)80 °C1 hourThis compound95% google.com

Optimization of Reaction Conditions and Regioselectivity in this compound Synthesis

Achieving high regioselectivity—the preferential formation of the 2,4-isomer over other di-iodinated products (like 2,6- or 3,5-diiodoaniline)—is a critical challenge in the synthesis of this compound. The optimization of reaction conditions, including the choice of iodinating agent, solvent, catalyst, and temperature, is paramount for maximizing the yield of the desired product and minimizing impurities.

The choice of iodinating agent significantly influences both yield and selectivity. While agents like iodine monochloride (ICl) can be used, they may lead to poor regioselectivity and the formation of poly-iodinated byproducts. researchgate.net In contrast, molecular iodine (I₂) or N-iodosuccinimide (NIS) often provide better control. researchgate.netscispace.com For example, the direct iodination of aniline with NIS can be tuned to produce mono-, di-, or tri-iodinated products by controlling the stoichiometry of the reagents. scispace.com

The solvent system is another crucial variable. Reactions conducted in alternative media like polyethylene glycol (PEG) or under solvent-free conditions have shown to improve yields and simplify procedures. researchgate.netscispace.com The use of a cesium bicarbonate (CsHCO₃) base in acetonitrile (B52724) has been shown in related aromatic alkylations to provide excellent regioselectivity and high yields, demonstrating how the careful selection of base and solvent can prevent the formation of unwanted side products. nih.gov Similarly, catalyst selection is key. While some reactions proceed without a catalyst, others benefit from acidic or solid catalysts to enhance reaction rates and control selectivity. scispace.comrsc.org For instance, the use of a reusable sulphated ceria-zirconia solid acid catalyst has been shown to effectively promote the selective iodination of aniline. rsc.org

Temperature and reaction time are also optimized to ensure complete conversion without promoting side reactions or product degradation. Methods that proceed rapidly at room temperature are often preferred as they tend to be cleaner and more energy-efficient. scispace.comscirp.org

Advancements in Sustainable Synthesis Protocols for this compound

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign and efficient protocols for synthesizing this compound. These advancements prioritize high yields, reduced reaction times, the use of non-hazardous materials, and simplified work-up procedures.

A significant breakthrough in this area is the use of N-iodosuccinimide (NIS) under solvent-free grinding conditions. scispace.com In this method, aniline is reacted with NIS in the presence of a catalytic amount of acetic acid. The reaction is conducted by simply grinding the reagents together in a mortar and pestle at room temperature. scispace.comresearchgate.net This procedure is exceptionally rapid, achieving a 98% yield of this compound in just a few minutes, and avoids the use of volatile and toxic organic solvents. scispace.com This stands in stark contrast to older methods that required several hours and produced significantly lower yields. scispace.com

The following table compares a sustainable grinding method to a more conventional approach:

MethodStarting MaterialReagent(s)ConditionsTimeYieldReference
Sustainable Grinding AnilineN-Iodosuccinimide (NIS), Acetic Acid (catalyst)Room Temperature, Solvent-free grinding5-8 minutes98% scispace.comresearchgate.net
Conventional AnilinePotassium Dichloroiodate (KICl₂)~20 °C, in Water/HCl3 hours57% chemicalbook.com

Advanced Spectroscopic and Structural Elucidation of 2,4 Diiodoaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of an organic molecule. For 2,4-diiodoaniline, ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each proton and carbon atom.

In ¹H NMR spectroscopy, the aromatic protons of this compound are expected to appear in distinct regions due to the electronic effects of the iodo and amino substituents. The amino group (-NH₂) generally acts as an electron-donating group, causing shielding (upfield shift), while the electronegative iodine atoms cause deshielding (downfield shift) of nearby protons. chemicalbook.com The three aromatic protons would exhibit characteristic signals, and the two amine protons would typically appear as a broad singlet.

Similarly, ¹³C NMR spectroscopy reveals the chemical environment of the carbon atoms in the molecule. The carbons directly bonded to the electronegative iodine atoms and the nitrogen atom of the amino group are significantly deshielded and thus shifted downfield. Based on data from related iodoaniline compounds, predicted chemical shifts can be tabulated. chemicalbook.comrsc.orgresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Atom TypePositionPredicted Chemical Shift (ppm)Notes
¹H (Proton)H-3~7.5 - 7.8Deshielded by two adjacent iodine atoms.
H-5~7.2 - 7.4Influenced by adjacent iodine and meta amino group.
H-6~6.5 - 6.8Shielded by adjacent amino group.
-NH₂~3.5 - 4.5Broad singlet, position can vary with solvent and concentration.
¹³C (Carbon)C-1~146 - 148Attached to the amino group.
C-2~90 - 95Attached to iodine, significantly shielded by the heavy atom effect.
C-3~140 - 142Aromatic CH.
C-4~80 - 85Attached to iodine.
C-5~130 - 132Aromatic CH.
C-6~118 - 120Aromatic CH adjacent to the amino group.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) provides critical information on the molecular weight and fragmentation pattern of a compound, aiding in its structural confirmation. whitman.edu When a molecule is ionized in a mass spectrometer, it forms a molecular ion (M⁺•), which can then break down into smaller, charged fragments. chemicalbook.com

For this compound (C₆H₅I₂N), the molecular ion peak is expected at a mass-to-charge ratio (m/z) of approximately 345, corresponding to its molecular weight. Due to the presence of two iodine atoms, a characteristic isotopic pattern would be observed. The fragmentation of halogenated anilines is often characterized by the loss of the halogen atoms and cleavage of the aromatic ring. core.ac.ukscholarsresearchlibrary.com

Key fragmentation pathways for this compound would include the sequential loss of its two iodine atoms (I•, atomic mass ≈ 127). The loss of one iodine atom would result in a significant fragment ion peak at m/z ≈ 218. Subsequent loss of the second iodine atom would lead to a fragment at m/z ≈ 91. Another common fragmentation route for anilines involves the loss of a neutral molecule of hydrogen cyanide (HCN, mass = 27) from the aniline (B41778) fragment. core.ac.uk

Table 2: Predicted Mass Spectrometry Fragmentation for this compound
m/zProposed Fragment IonFragmentation Pathway
345[C₆H₅I₂N]⁺•Molecular Ion (M⁺•)
218[C₆H₅IN]⁺•[M - I]⁺•
127[I]⁺Iodine cation
91[C₆H₄N]⁺[M - 2I]⁺
64[C₅H₄]⁺•[C₆H₄N - HCN]⁺•

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography offers an unambiguous determination of the solid-state structure of a molecule, providing precise coordinates of its atoms in the crystal lattice. tsijournals.com The crystal structure of this compound has been determined, revealing detailed insights into its molecular geometry and intermolecular interactions. chemicalbook.com The compound crystallizes in the orthorhombic system. chemicalbook.com

Table 3: Crystallographic Data for this compound
ParameterValue
Chemical FormulaC₆H₅I₂N
Molecular Weight344.91 g/mol
Crystal SystemOrthorhombic
Space GroupPca2₁
a (Å)4.3870 (1)
b (Å)10.9626 (3)
c (Å)16.9778 (4)
Volume (ų)816.51 (3)
Z4

Source: chemicalbook.com

In the crystal lattice, molecules of this compound are linked by weak intermolecular hydrogen bonds. Specifically, a single amine-amine hydrogen bond of the N—H···N type connects the amino groups of adjacent molecules. chemicalbook.comcore.ac.uk This interaction involves one of the amine hydrogens and the nitrogen atom of a screw-related molecule. chemicalbook.com This recurring hydrogen bond motif results in the formation of one-dimensional helical chains that propagate along the a-axis of the unit cell. chemicalbook.comcore.ac.uk

In addition to intermolecular forces, the conformation of this compound is influenced by an intramolecular hydrogen bond. A short N—H···I interaction is observed between the amino group and the ortho-iodine atom (I2). chemicalbook.com This type of intramolecular interaction is not uncommon in ortho-substituted anilines and contributes to the planarity and stability of the molecular conformation.

Table 4: Hydrogen Bond Geometries in this compound
Interaction TypeDonor-H···AcceptorD···A Distance (Å)
IntermolecularN1—H1···N1ⁱ3.106 (5)
IntramolecularN1—H···I23.283 (4)

Symmetry code: (i) x - 1/2, -y + 3/2, -z + 2. Source: chemicalbook.comcore.ac.uk

Examination of Intramolecular Interactions (e.g., N-H···I)

Vibrational Spectroscopy (FT-IR, FT-Raman) for Characteristic Molecular Vibrations

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, provides information about the characteristic vibrational modes of a molecule's functional groups. The spectra of this compound are expected to show distinct bands corresponding to the vibrations of the N-H, C-H, C-N, C-C, and C-I bonds. While specific experimental spectra for this compound are not detailed in the provided sources, characteristic frequencies can be predicted based on data for similar aniline derivatives.

Table 5: Predicted Characteristic Vibrational Frequencies for this compound
Vibrational ModeExpected Frequency Range (cm⁻¹)Notes
N-H Asymmetric Stretch3450 - 3550Characteristic of primary amines.
N-H Symmetric Stretch3350 - 3450Characteristic of primary amines.
Aromatic C-H Stretch3000 - 3100Typically sharp bands.
N-H Scissoring/Bending1600 - 1640In-plane bending of the amino group.
Aromatic C=C Stretch1450 - 1600Multiple bands corresponding to ring vibrations.
C-N Stretch1250 - 1350Stretching of the bond between the ring and the amino group.
C-I Stretch500 - 600Stretching of the carbon-iodine bonds. Expected to be weak in IR but potentially stronger in Raman.

Computational and Theoretical Investigations of 2,4 Diiodoaniline

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgaimspress.com It has become a popular and versatile method in computational chemistry due to its favorable balance between accuracy and computational cost. wikipedia.org DFT calculations for 2,4-Diiodoaniline have been performed to understand its fundamental electronic properties. worldscientific.comresearchgate.net A common approach involves using hybrid functionals, like B3LYP, combined with a basis set such as 6-311++G(d,2p) to achieve reliable results for properties like molecular geometry, vibrational frequencies, and electronic behavior. worldscientific.comresearchgate.netresearchgate.net

Theoretical calculations begin with the optimization of the molecular geometry to find the most stable conformation of the molecule. For this compound, DFT methods are used to determine bond lengths, bond angles, and dihedral angles corresponding to the minimum energy structure.

Once the optimized geometry is obtained, vibrational analysis can be performed. This predicts the frequencies of the fundamental vibrational modes of the molecule. mpg.devscht.cz These modes, which include stretching, bending, and torsional motions of the atoms, are crucial for interpreting experimental infrared (IR) and Raman spectra. vscht.czlibretexts.org Each vibrational mode can be classified according to the symmetry of the molecule. mpg.de The theoretical investigation of the vibrational methods of this compound (referred to as 2,4DIA in some studies) has been conducted to provide insights into its molecular structure and dynamics. worldscientific.comresearchgate.net

The specific calculated bond lengths, angles, and vibrational frequencies for this compound are detailed in specialized research articles and can be presented in tabular format when data is available.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity and electronic properties. libretexts.orgimperial.ac.uk The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. libretexts.orgmalayajournal.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. malayajournal.orgmdpi.com A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. malayajournal.org Conversely, a small energy gap suggests that the molecule is more reactive and can be easily polarized. mdpi.com This energy gap is also fundamental in determining the nonlinear optical (NLO) properties of a material. ajchem-a.com For this compound, the HOMO-LUMO energy gap helps characterize the charge transfer that occurs within the molecule. worldscientific.comresearchgate.netmalayajournal.org

Table 1: Frontier Molecular Orbital Properties of this compound

Parameter Value (eV)
EHOMO Data not available in search results
ELUMO Data not available in search results
HOMO-LUMO Gap (ΔE) Data not available in search results

Note: Specific energy values are typically reported in dedicated computational chemistry papers.

Natural Bond Orbital (NBO) analysis is a computational technique that transforms the complex, delocalized molecular orbitals of a wave function into localized one-center (lone pairs) and two-center (bonds) entities, which correspond to the familiar Lewis structure representation. uni-muenchen.dewikipedia.org This method provides detailed insights into intramolecular interactions, charge delocalization, and the stability of the molecule. worldscientific.comresearchgate.net

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.deresearchgate.net The MEP map illustrates the electrostatic potential on the surface of the molecule, using a color-coded scheme to indicate different charge regions. researchgate.netwolfram.com

Red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. researchgate.net

Blue regions denote areas of positive electrostatic potential, which are electron-deficient and are the preferred sites for nucleophilic attack. researchgate.net

Green regions represent areas with near-zero potential, indicating neutrality. researchgate.net

For this compound, the MEP map helps to identify the reactive sites. worldscientific.comresearchgate.net The analysis of its MEP was noted to be among the highest in a comparative study, suggesting distinct regions of charge concentration. jyu.fi The negative potential is typically localized around electronegative atoms, while the positive potential is found near hydrogen atoms. uni-muenchen.deresearchgate.net This information is crucial for understanding intermolecular interactions and predicting reaction pathways. malayajournal.org

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability

Studies on Nonlinear Optical (NLO) Behavior and Hyperpolarizability

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is essential for applications in optoelectronics, such as frequency conversion and optical switching. researchgate.net Organic molecules, particularly those with donor-acceptor groups and conjugated π-electron systems, are promising candidates for NLO materials. ajchem-a.comresearchgate.net

The NLO response of a molecule is characterized by its hyperpolarizability. The first-order hyperpolarizability (β) is a measure of the second-order NLO response. scielo.org.mx Computational studies on this compound have investigated its NLO behavior by calculating its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) using DFT methods. worldscientific.comresearchgate.net A large value of β indicates a significant NLO response. researchgate.net These calculations help in screening and designing new materials with enhanced NLO properties for technological applications. worldscientific.comresearchgate.netajchem-a.com

Table 2: Calculated NLO Properties of this compound

Property Calculated Value
Dipole Moment (μ) Data not available in search results
Polarizability (α) Data not available in search results
First-Order Hyperpolarizability (β) Data not available in search results

Note: Specific values for these NLO properties are typically presented in specialized research publications.

Theoretical Predictions of Reactivity and Reaction Pathways

Computational methods are also employed to predict the chemical reactivity and potential reaction pathways of this compound. Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), are calculated to provide a quantitative measure of the molecule's reactivity. researchgate.netresearchgate.net

Electronegativity (χ) measures the ability of a molecule to attract electrons. researchgate.net

Chemical Hardness (η) quantifies the resistance of a molecule to change its electron configuration. researchgate.net

Electrophilicity Index (ω) provides a measure of the energy lowering due to maximal electron flow between a donor and an acceptor. researchgate.net

These theoretical descriptors, along with the insights from MEP and FMO analyses, help in understanding how this compound might behave in chemical reactions, for instance, in nucleophilic or electrophilic substitutions. researchgate.netresearchgate.net This predictive capability is valuable for designing synthetic routes and understanding reaction mechanisms involving this compound. acs.org

Investigations of Halogen Bonding Properties and Influence of Substituents

Computational and theoretical studies have been instrumental in elucidating the halogen bonding (XB) characteristics of this compound. The presence of two iodine atoms on the aniline (B41778) ring, coupled with the electronic influence of the amino group, creates a nuanced landscape for non-covalent interactions. Research has focused on how the substituents—both the iodine atoms and the amino group—modulate the electrostatic potential on the surface of the iodine atoms, which is a key determinant of halogen bond strength.

A significant investigation into a series of iodobenzene (B50100) derivatives, including this compound, revealed the critical role of substituent electronic effects on the XB donor properties of the iodine atoms. jyu.fiacs.orgjyu.firesearchgate.net The study demonstrated that the nature of a substituent, specifically its electron-donating or electron-withdrawing character as described by its mesomeric effect, dictates which iodine atoms on the ring are more likely to act as XB donors. jyu.fiacs.org

For this compound, the amino group (-NH₂) is a strong electron-donating group with a positive mesomeric effect (+M). According to theoretical findings, such electron-donating substituents preferentially favor iodine atoms at the meta position to act as halogen bond donors. jyu.fijyu.firesearchgate.net Conversely, electron-withdrawing groups tend to enhance the XB donor capacity of iodine atoms at the ortho and para positions. jyu.fijyu.fi This effect is directly linked to the magnitude of the "σ-hole," a region of positive electrostatic potential on the outermost portion of the halogen atom, along the axis of the C-I bond. jyu.fijyu.fi The stronger the mesomeric effect of the substituent, the greater its influence on the size of the σ-hole and, consequently, on the XB donor ability of the iodine. jyu.fijyu.firesearchgate.net

In the specific case of this compound, which has iodine atoms at positions 2 (ortho to the amino group) and 4 (para to the amino group), computational analysis of the molecular electrostatic potential (MEP) provides quantitative insight into the XB donor capabilities of each iodine. The maximum surface electrostatic potential (VS,max) is a calculated value that quantifies the magnitude of the σ-hole. Structural and computational analyses have shown that electron-withdrawing substituents increase the size of the σ-hole on iodine atoms, making them better XB donors, while electron-donating groups have the opposite effect.

A comparative analysis of iodoanilines highlighted that the VS,max values for the iodine atoms in this compound are the highest among the studied iodoanilines (2-iodoaniline, 4-iodoaniline (B139537), and this compound). jyu.fi This suggests a particularly strong potential for halogen bond formation.

The following table presents the calculated maximum electrostatic potential (VS,max) values for the iodine substituents in this compound, providing a clear illustration of the electronic environment at each position.

CompoundIodine PositionVS,max (a.u.)
This compound Iodo at C2 (ortho)0.034
Iodo at C4 (para)0.027

Data sourced from a computational analysis of iodobenzene derivatives. jyu.fijyu.fi

These data indicate that the iodine atom at the ortho position (C2) in this compound possesses a more positive σ-hole compared to the iodine at the para position (C4). This finding is consistent with the complex interplay of electronic effects within the molecule, where the electron-donating amino group influences the electron density distribution around the entire aromatic system. jyu.fi The higher VS,max value for the ortho iodine suggests it is a more potent halogen bond donor than the para iodine. jyu.fijyu.fi

Chemical Reactivity and Functionalization of 2,4 Diiodoaniline

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds, where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. dalalinstitute.com The rate and regioselectivity of this reaction are heavily influenced by the substituents already present on the ring. minia.edu.eg

In 2,4-diiodoaniline, the amino (-NH₂) group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. Conversely, the iodine atoms are deactivating due to their inductive electron-withdrawing effect but also act as ortho, para-directors. The strong activating effect of the amino group is dominant. With the ortho-position 2 and the para-position 4 already occupied by iodine atoms, further electrophilic attack is directed primarily to the vacant ortho-position 6.

The presence of electron-donating groups on an aromatic ring is generally required to facilitate electrophilic aromatic substitution. researchgate.net For instance, the iodination of 4-iodoaniline (B139537) with iodine proceeds to yield this compound, demonstrating that the activating amino group facilitates further substitution ortho to its position. researchgate.net While specific studies on the further electrophilic substitution of this compound are not extensively detailed, the principles of EAS predict that reactions such as nitration, halogenation, or sulfonation would likely occur at the C6 position.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This mechanism is distinct from SN1 and SN2 reactions and typically requires two main features on the aromatic substrate:

The presence of a good leaving group (e.g., a halide).

The presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. masterorganicchemistry.com

These electron-withdrawing groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which forms during the reaction. wikipedia.org

In the case of this compound, while it possesses two iodine atoms that can act as leaving groups, the aromatic ring is substituted with a strongly electron-donating amino group. This amino group increases the electron density of the ring, making it nucleophilic rather than electrophilic and thus deactivating it towards attack by external nucleophiles. masterorganicchemistry.com Consequently, SNAr reactions are generally unfavorable for this compound under standard conditions, and this reaction pathway is not commonly reported for this substrate.

Transition Metal-Catalyzed Cross-Coupling Reactions

The carbon-iodine bonds in this compound are excellent handles for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. eie.grmdpi.com The presence of two C-I bonds at different positions (C2 and C4) offers the potential for selective mono-functionalization or exhaustive di-functionalization, depending on the reaction conditions and the relative reactivity of the two sites.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a C-C bond between an organoboron compound (like a boronic acid or ester) and an organohalide. tcichemicals.comlibretexts.org This reaction is widely used due to its mild conditions and tolerance of a broad range of functional groups. nih.gov The aryl-iodine bonds of this compound are highly suitable for this transformation.

The reaction allows for the introduction of various aryl, heteroaryl, alkenyl, or alkyl groups at the iodine-bearing positions. nih.gov While specific studies detailing the Suzuki-Miyaura coupling of this compound are limited, related substrates such as unprotected ortho-bromoanilines have been successfully coupled with a variety of boronic esters. nih.gov The general conditions for such a reaction are presented in the table below. The differential reactivity of the C2-I and C4-I bonds could potentially allow for regioselective coupling.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Halides

Component Example Purpose
Aryl Halide This compound Electrophilic partner
Organoboron Reagent Phenylboronic acid Nucleophilic partner
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf) Catalyst
Base Na₂CO₃, K₃PO₄, CsF Activates the organoboron reagent
Solvent Toluene, Dioxane, THF/Water Reaction medium

This table represents typical conditions for Suzuki-Miyaura reactions and may require optimization for the specific substrate this compound.

The Mizoroki-Heck reaction, or Heck coupling, is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base. taylorandfrancis.com This method is used to create substituted alkenes. The C-I bonds of this compound serve as the electrophilic component in this reaction.

This transformation allows for the vinylation of the aromatic ring at the positions of the iodine atoms. The reaction typically involves a palladium(0) catalyst and a base to neutralize the hydrogen halide produced. The choice of catalyst, ligands, base, and solvent can influence the yield and selectivity of the reaction. taylorandfrancis.com Similar to other cross-coupling reactions, the two iodine atoms on this compound could react sequentially, offering a route to mono- or di-alkenylated aniline (B41778) derivatives.

Table 2: General Parameters for Heck Coupling of Aryl Iodides

Component Example Role
Aryl Halide This compound Electrophilic partner
Alkene Styrene, Methyl acrylate Nucleophilic partner
Palladium Catalyst Pd(OAc)₂, PdCl₂(PPh₃)₂ Catalyst
Ligand PPh₃, P(o-tolyl)₃ Stabilizes the catalyst
Base Et₃N, K₂CO₃ Neutralizes HX by-product
Solvent DMF, Acetonitrile (B52724) Reaction medium

This table outlines common conditions for the Heck reaction, which may be adapted for this compound.

Palladium-catalyzed carbonylation reactions introduce a carbonyl group (-C=O) into a molecule, typically using carbon monoxide (CO) as the C1 source. researchgate.netmdpi.com Aryl iodides are excellent substrates for these transformations. When performed in the presence of a nucleophile, various carboxylic acid derivatives can be synthesized. For example, using an alcohol yields an ester (alkoxycarbonylation), and using an amine yields an amide (aminocarbonylation). nih.govmdpi.com

For 2-iodoaniline (B362364) derivatives, these reactions can lead to interesting cyclic products. Depending on the substituents and reaction conditions, carbonylative cyclization can form 2-aryl-benzo[d] eie.grresearchgate.netoxazin-4-one derivatives. researchgate.net Alternatively, in the presence of other amines as nucleophiles, aminocarbonylation can occur, sometimes with double carbon monoxide insertion to yield 2-ketoamides. researchgate.net Given that this compound is a 4-substituted 2-iodoaniline, it could potentially undergo these transformations. The presence of the second iodine atom at the C4 position could lead to further functionalization or polymerization-type reactions under exhaustive conditions.

Table 3: Potential Products from Carbonylation of this compound

Reaction Type Nucleophile Potential Product Class
Carbonylative Cyclization (Intramolecular -NH₂) Substituted Benzo-oxazinone or Dimer
Aminocarbonylation Primary/Secondary Amine Mono- or Di-carboxamides
Double Aminocarbonylation Primary/Secondary Amine Mono- or Di-ketoamides

Based on reactivity of similar 2-iodoaniline derivatives. researchgate.net

Heck Coupling and Related Transformations

Transformations of the Amine Group (e.g., Diazotization, Acylation)

The primary amino group of this compound is a key functional handle that can be readily transformed into a variety of other functional groups.

Diazotization

Aromatic primary amines react with nitrous acid (HNO₂, typically generated in situ from NaNO₂ and a strong acid) at low temperatures (0–5 °C) to form diazonium salts (Ar-N₂⁺). researchgate.net This process is known as diazotization. Diazonium salts are highly valuable synthetic intermediates because the diazonio group is an excellent leaving group (as N₂ gas) and can be replaced by a wide array of substituents in what are known as Sandmeyer or related reactions.

The diazotization of this compound has been reported to proceed in concentrated sulfuric acid. dergipark.org.tr The resulting 2,4-diiodobenzenediazonium salt can then be treated with copper(I) halides to introduce another halogen at the C1 position, providing a route to various 1,2,4-trihalogenated benzenes. dergipark.org.tr

Table 4: Synthesis of 1,2,4-Trihalogenobenzenes from this compound via Diazotization-Sandmeyer Reaction

Starting Material Reagents Product Yield (%)
This compound 1. NaNO₂, H₂SO₄; 2. CuCl, HCl 1-Chloro-2,4-diiodobenzene 68
This compound 1. NaNO₂, H₂SO₄; 2. CuBr, HBr 1-Bromo-2,4-diiodobenzene 65
This compound 1. NaNO₂, H₂SO₄; 2. KI 1,2,4-Triiodobenzene 72

Data sourced from a study on the diazotization of 2,4-dihalogenoanilines. dergipark.org.tr

Acylation

Acylation is the process of introducing an acyl group (-COR) into a compound. The amino group of this compound can be easily acylated by reacting it with acylating agents such as acid chlorides or acid anhydrides in the presence of a base. This reaction forms a stable amide linkage (Ar-NH-COR). Acylation is often used to protect the amino group during other chemical transformations or to synthesize biologically active amide compounds. The resulting N-acyl-2,4-diiodoaniline has altered reactivity; the amide group is still an ortho, para-director for electrophilic substitution but is significantly less activating than the free amino group.

Selective Deiodination Strategies

The selective removal of one iodine atom from this compound to yield either 2-iodoaniline or 4-iodoaniline is a challenging yet valuable transformation. Such a reaction would allow for the stepwise functionalization of the aromatic ring. The regioselectivity of dehalogenation in dihaloanilines is influenced by factors such as the catalyst system, reaction conditions, and the electronic and steric environment of the halogen atoms.

The carbon-iodine bond at the 2-position (ortho to the amino group) is generally more activated towards certain reactions due to the electronic influence and potential coordinating effect of the adjacent amino group. Conversely, the iodine at the 4-position (para to the amino group) is sterically more accessible.

Research into the dehalogenation of analogous compounds provides insights into potential strategies for this compound. For instance, processes have been developed for the selective catalytic hydrogenation of dihaloanilines. One patented method describes the selective reduction of the 4-halogen in 2,4-dihaloanilines, suggesting that under specific catalytic hydrogenation conditions, preferential removal of the para-iodine atom could be achieved. Another approach involves vapor-phase dehalogenation with hydrogen over a controlled-action catalyst, designed to preferentially leave a halogen atom in the meta position relative to an amino group, although this is less directly applicable to the ortho/para substitution of this compound.

In a related context, studies on the amination of 2-iodoaniline have reported the formation of deiodinated byproducts, indicating that certain nucleophilic substitution conditions can trigger the cleavage of the C-I bond. acs.org The deiodination of 4-chloro-2,6-diiodoaniline to 4-chloro-2-iodoaniline (B181669) has also been documented, demonstrating the feasibility of selective deiodination on a similar framework. buet.ac.bd These observations suggest that careful selection of reagents and conditions, potentially involving transition metal catalysts or specific nucleophiles, could lead to the development of a selective mono-deiodination protocol for this compound.

Table 1: Potential Strategies for Selective Deiodination of Dihaloanilines

Strategy Catalyst/Reagent Potential Outcome for this compound Reference Context
Catalytic Hydrogenation Specific hydrogenation catalysts Preferential removal of the 4-iodo group Selective reduction of 4-halogen in 2,4-dihaloanilines
Nucleophilic Amination HCl, Water/Alcohol Potential for non-selective or side-reaction deiodination Observation of deiodination during amination of 2-iodoaniline acs.org

Multi-Component Reactions Involving this compound as a Building Block

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, are highly valued for their efficiency and atom economy. rsc.org this compound is an excellent candidate for MCRs, with its amino group serving as a key functional handle and the two iodine atoms providing sites for subsequent post-MCR modifications, such as cross-coupling reactions.

A prime example of an MCR where this compound can be utilized is in the synthesis of quinoline (B57606) derivatives. The Doebner synthesis, a three-component reaction between an aniline, an aldehyde, and pyruvic acid, can be employed to produce iodo-substituted carboxy-quinolines. nih.gov By using this compound as the aniline component, one could synthesize 5,7-diiodo-quinoline-4-carboxylic acid derivatives. This approach offers rapid access to complex quinoline scaffolds bearing iodine atoms that are primed for further functionalization. nih.gov

Another powerful MCR strategy is the palladium-catalyzed annulation of o-iodoanilines with propargyl alcohols to yield 2,4-disubstituted quinolines. organic-chemistry.org In this reaction, this compound can serve as the o-iodoaniline precursor. The reaction would proceed via the more reactive ortho-iodine, leading to the formation of a 4-substituted-7-iodoquinoline. The remaining iodine at the 7-position offers a handle for introducing further molecular diversity.

The differential reactivity of the C-I bonds in the resulting products is a key feature. For instance, in a di-iodo quinoline synthesized from this compound, the iodine at the position equivalent to the original 2-position of the aniline (e.g., C7) and the one at the position equivalent to the original 4-position (e.g., C5) would exhibit different susceptibility to subsequent reactions like Sonogashira or Suzuki couplings. It has been shown that in compounds like 2,4-dichloroquinoline, the C2-halogen is more reactive towards Sonogashira coupling, while the C4-halogen is more susceptible to Suzuki coupling. beilstein-journals.org A similar regioselectivity could be expected for di-iodo quinolines derived from this compound, allowing for controlled, stepwise installation of different substituents. libretexts.org

Table 2: Examples of Multi-Component Reactions Applicable to this compound

MCR Type Reactants Potential Product from this compound Key Features
Doebner Synthesis This compound, Aldehyde, Pyruvic Acid 5,7-Diiodo-2-substituted-quinoline-4-carboxylic acid One-pot synthesis of highly functionalized, di-iodinated quinolines. nih.gov
Palladium-Catalyzed Annulation This compound, Propargyl alcohol 4-Substituted-7-iodoquinolines Regioselective reaction at the ortho-iodine position, preserving the para-iodine for further modification. organic-chemistry.org

Applications of 2,4 Diiodoaniline in Advanced Organic Synthesis and Materials Science

Building Block in Pharmaceutical Synthesis

2,4-Diiodoaniline serves as a crucial intermediate in the synthesis of pharmaceutical compounds. ontosight.ailookchem.com Its reactive sites—the amino group and the iodine-substituted positions on the aromatic ring—allow for its incorporation into larger, more complex molecules with potential therapeutic activities. The presence of iodine atoms can also be leveraged for creating radiolabeled compounds for diagnostic purposes. ontosight.ai

Intermediate for Specific Drug Precursors (e.g., 5-Iodo-2-phenyl-benzimidazole)

A notable application of this compound is its use in the synthesis of benzimidazole (B57391) derivatives, which are a prominent class of heterocyclic compounds in medicinal chemistry. encyclopedia.pub Specifically, this compound is a precursor for synthesizing 5-Iodo-2-phenyl-benzimidazole. chemicalbook.com The general synthesis of 2-phenylbenzimidazoles often involves the condensation of an o-phenylenediamine (B120857) derivative with benzaldehyde (B42025) or a related carboxylic acid. encyclopedia.pubrasayanjournal.co.inresearchgate.netgoogle.com In this context, this compound provides the core structure which, through a series of reactions, can be cyclized to form the desired iodinated benzimidazole scaffold. The resulting iodo-substituted benzimidazoles are investigated for various pharmacological activities.

Precursor in Materials Science Applications

Development of Materials with Tailored Electronic or Optical Properties

Research has been conducted to understand the electronic and nonlinear optical (NLO) properties of this compound. worldscientific.com Computational studies using Density Functional Theory (DFT) have investigated its molecular structure, stability, and first-order hyperpolarizability, which is a measure of NLO activity. researchgate.networldscientific.com These theoretical investigations aim to predict the material's behavior and potential for applications in optoelectronics. By comparing its properties to similar molecules like 2,4-dichloroaniline (B164938) and 2,4-difluoroaniline (B146603), researchers can select the most suitable compound for developing materials with desired electronic or optical characteristics. worldscientific.comresearchgate.net The development of materials with specific optical properties is a broad field, encompassing applications from solar cells to optical devices. mdpi.comscielo.org.mxmdpi.comrsc.org

Synthesis of High-Density Compounds

The presence of two heavy iodine atoms in the this compound molecule contributes significantly to its molecular weight and density. This characteristic is leveraged in the synthesis of high-density materials. While its tri-iodinated analog, 2,4,6-triiodoaniline (B1296100), is noted for its superior performance in creating compounds with high X-ray attenuation for applications like CT imaging, diiodinated compounds like this compound are also relevant in this field. The density imparted by the iodine atoms makes these anilines valuable precursors for materials where high density is a key requirement.

Role in Dye Synthesis

This compound functions as an intermediate in the manufacturing of various dyes. ontosight.ailookchem.com The amino group on the aniline (B41778) ring is readily diazotized and coupled with other aromatic compounds to form azo dyes, which are a large and important class of colored compounds. The iodine atoms on the aromatic ring can influence the final color and properties, such as lightfastness, of the dye. The general principle involves using amino-containing molecules as chromophores, which are then integrated into a larger structure, such as through reaction with triazine derivatives like cyanuric chloride, to produce reactive dyes. core.ac.uk Related iodoanilines, such as 4-iodoaniline (B139537), are also used as intermediates to produce dyes with specific color characteristics. lookchem.comajol.info

Utilization in Agrochemical Development

This compound is identified as an agrochemical intermediate. dgtbcb.com While specific details on its direct large-scale use are not extensively documented in public literature, its structural motifs are found in molecules developed for the agricultural sector. Related compounds, such as other iodoanilines, are known to serve as key intermediates in the synthesis of certain pesticides. lookchem.com The development of synthetic pesticides is a complex process where intermediates like this compound can be used to build more complex active ingredients for crop protection. mdpi.com It is important to distinguish this compound from the similarly named herbicide 2,4-D, which is (2,4-dichlorophenoxy)acetic acid and has a different chemical structure and function. fao.orgcenterforfoodsafety.org

Application in Dendrimer and Polymer Synthesis

Dendrimers are highly branched, monodisperse macromolecules with a well-defined, three-dimensional structure. scispace.comnih.gov Their unique topology, featuring a central core, repeating branched units, and a high density of surface functional groups, makes them ideal candidates for applications in drug delivery, catalysis, and materials science. mdpi.comnih.gov The synthesis of these structures is typically achieved through two main strategies: the divergent method, which builds from the core outwards, and the convergent method, where dendritic wedges (dendrons) are synthesized first and then attached to a central core. nih.gov

This compound is a classic AB2-type monomer, a foundational component for creating hyperbranched polymers and dendrons. The "A" functionality is the amino group (-NH2), and the two "B" functionalities are the iodine atoms. This structure allows for a variety of polymerization strategies.

Key Synthetic Approaches:

Condensation Polymerization: The amino group can react with acyl chlorides or carboxylic acids to form polyamide links, a common reaction in forming polyesters and polyamides. savemyexams.com

Cross-Coupling Reactions: The two C-I bonds are susceptible to a range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. These reactions are powerful tools for forming new carbon-carbon bonds. nih.govresearchgate.net

By strategically combining these reaction types, complex macromolecular structures can be assembled. For instance, a divergent synthesis could begin by reacting the amino group, followed by activating the two iodo-positions for cross-coupling to attach the next generation of monomers. While specific research focusing exclusively on synthesizing dendrimers from this compound is not extensively documented, the use of its isomers and related structures in polymer science is well-established. For example, 4-iodoaniline is a known precursor in the palladium-catalyzed synthesis of star-shaped polybenzamides. lookchem.com Similarly, multi-iodinated aromatic compounds, like 1,3,5-triiodobenzene, are frequently used as cores for constructing star-shaped molecules and dendrimers via Pd(0)-catalyzed coupling reactions. researchgate.net The principles demonstrated with these related compounds are directly applicable to this compound, highlighting its potential as a versatile monomer in the synthesis of novel dendritic and polymeric materials.

Table 1: Potential Polymerization Reactions Involving this compound

Reaction TypeReactive Site(s) on this compoundCo-monomer/Reagent ExampleResulting LinkagePotential Polymer Architecture
PolyamidationAmino group (-NH2)Diacyl chloride (e.g., Terephthaloyl chloride)Amide (-NH-CO-)Linear or Cross-linked Polyamide
Suzuki CouplingIodo groups (C-I)Aryl diboronic acidCarbon-Carbon (Aryl-Aryl)Hyperbranched Polyphenylene
Sonogashira CouplingIodo groups (C-I)Diethynyl compound (e.g., 1,4-Diethynylbenzene)Carbon-Carbon (Aryl-Alkyne)Conjugated Hyperbranched Polymer
Buchwald-Hartwig AminationIodo groups (C-I)DiamineCarbon-Nitrogen (Aryl-Amine)Hyperbranched Polyarylamine

Potential in Catalysis and Ligand Design

The utility of this compound extends into the realm of catalysis, both as a substrate in catalyzed reactions and as a precursor for synthesizing more complex molecules that can act as ligands for metal catalysts. google.com

As a substrate, this compound can participate in various palladium-catalyzed cross-coupling reactions. The differential reactivity of the C-I bonds (due to their positions relative to the amino group) and the amino group itself allows for selective, stepwise functionalization. This makes it a valuable intermediate in building complex organic molecules. Patents have described the use of this compound in palladium-catalyzed reactions for synthesizing substituted indoles, demonstrating its practical application in creating heterocyclic structures. google.comgoogle.com

Furthermore, this compound serves as an excellent scaffold for ligand design. The amino group can be readily modified, and the two iodine atoms provide anchor points for introducing phosphine (B1218219) groups or other coordinating moieties through cross-coupling reactions. This modular approach allows for the creation of novel bidentate or pincer-type ligands with tailored electronic and steric properties. While direct examples of ligands synthesized from this compound are sparse in literature, the concept is well-supported by analogy to its isomers. For instance, a derivative of 2,6-diiodoaniline (B14907348) has been used as a building block in the synthesis of tripodal ligands for catalytic applications. escholarship.org Hydrazone ligands, which are known for their versatility in chelating metal ions, can also be synthesized from aniline-like precursors. mdpi.com

The development of such custom ligands is crucial for advancing homogeneous catalysis, leading to catalysts with higher activity, selectivity, and stability for a wide range of organic transformations.

Table 2: Catalytic and Ligand Synthesis Applications

Application AreaRole of this compoundReaction ExampleCatalyst System ExampleReference
Catalytic Substrate Intermediate for Heterocycle SynthesisPalladium-catalyzed Indole SynthesisPd(OAc)2 / NaOBu-t google.com
Ligand Precursor Scaffold for Tripodal LigandsSuzuki Coupling / AmidationNot Applicable escholarship.org
Catalytic Substrate Bifunctional SubstratePalladium-catalyzed CarbonylationPd(OAc)2 / PPh3 researchgate.net

*Note: Reference describes the use of the isomer 2,6-diiodoaniline or 2-iodoaniline (B362364) derivatives, illustrating the principle.

Environmental Behavior and Degradation Studies of 2,4 Diiodoaniline

Photolytic Degradation Pathways and Metabolite Identification (e.g., as an intermediate from 2,4,6-triiodoaniline)

The photolytic degradation of 2,4-diiodoaniline is intrinsically linked to the environmental transformation of more substituted iodoanilines, such as 2,4,6-triiodoaniline (B1296100). Research indicates that under the influence of UV light, particularly at wavelengths around 254 nm in aqueous solutions, 2,4,6-triiodoaniline undergoes deiodination, a process where iodine atoms are sequentially removed from the aromatic ring. This process has been identified as a key pathway for its degradation, with this compound being a significant intermediate metabolite.

The mechanism of photolytic degradation for halogenated anilines can be influenced by several factors, including the pH of the solution and the presence of other substances. For instance, the photolysis of ambroxol, which contains a 2,4-dibromoaniline (B146533) moiety, demonstrates high photoreactivity, partly attributed to the "heavy atom" effect of the bromine substituents, a principle that also applies to iodinated compounds. researchgate.net This effect can facilitate intersystem crossing to the triplet state, which is often more reactive. The primary photolytic reactions for halogenated anilines can include photoreduction, photoionization, and photonucleophilic substitution. researchgate.net

Table 1: Photolytic Degradation of 2,4,6-Triiodoaniline

Parent Compound Photolytic Condition Key Intermediate Analytical Method

This table illustrates the formation of this compound from the photolysis of 2,4,6-triiodoaniline.

Further degradation of this compound would likely proceed through the removal of the remaining iodine atoms, potentially forming mono-iodoaniline isomers and ultimately aniline (B41778), which can then undergo further transformation. frontiersin.org The carbon-iodine bond is weaker than carbon-chlorine or carbon-bromine bonds, making iodoaromatic compounds generally more susceptible to degradation. orgoreview.com

Biotransformation and Microbial Degradation Processes in Environmental Systems

The microbial degradation of halogenated anilines is a key process in their removal from soil and water systems. While specific studies on the microbial degradation of this compound are limited, research on other halogenated anilines, particularly chloroanilines, provides significant insights into potential biotransformation pathways.

Bacteria capable of degrading halogenated anilines have been isolated from various contaminated environments. ekb.eg These microorganisms have evolved enzymatic systems to break down these often-recalcitrant compounds. For many chloroanilines, the initial step involves an oxidative deamination catalyzed by enzymes like aniline dioxygenase, leading to the formation of corresponding chlorocatechols. frontiersin.org These catechols are then funneled into central metabolic pathways via either ortho- or meta-cleavage pathways. frontiersin.org

However, under anaerobic conditions, a different mechanism known as reductive deamination has been identified as a novel initial step in the microbial degradation of 3,4-dihaloanilines by a Rhodococcus species. oup.comnih.gov In this process, the amino group is removed, and the corresponding dihalobenzene is formed as an intermediate. oup.comnih.gov Given the structural similarities, it is plausible that this compound could also be susceptible to similar aerobic or anaerobic degradation pathways.

The persistence of iodinated compounds in the environment can be significant. For instance, iodinated X-ray contrast media, which are complex iodinated aromatic compounds, are known to be biotransformed slowly, with the tri-iodinated aromatic ring often remaining intact. acs.org The steric hindrance from the large iodine atoms can inhibit enzymatic attack on the aromatic ring, suggesting that deiodination may be a necessary first step for complete mineralization. acs.org

Several bacterial genera have been identified with the capability to degrade halogenated anilines, as shown in the table below.

Table 2: Bacterial Genera Involved in Halogenated Aniline Degradation

Bacterial Genus Halogenated Aniline Degraded Degradation Condition Reference
Pseudomonas Monochloroanilines, 3,4-dichloroaniline Aerobic frontiersin.org
Stenotrophomonas 3,4-dichloroaniline Aerobic ekb.eg
Bacillus Halogenated anilines Aerobic ekb.eg

This table summarizes bacterial genera known to degrade various halogenated anilines, suggesting potential candidates for the bioremediation of this compound.

Methodological Approaches for Assessing Environmental Fate

Assessing the environmental fate of compounds like this compound requires sophisticated analytical techniques capable of identifying and quantifying the parent compound and its various degradation products in complex environmental matrices.

One of the most powerful tools for this purpose is comprehensive two-dimensional gas chromatography coupled with mass spectrometry (GCxGC-MS). chromatographyonline.com This technique offers superior chromatographic resolution and peak capacity compared to conventional single-column GC-MS, making it ideal for separating co-eluting compounds in environmental samples. chromatographyonline.com GCxGC-MS has been successfully used to detect halogenated breakdown products in simulated soil systems. For the analysis of aromatic amines in complex matrices like urine, a method involving in-situ derivatization to their corresponding iodine derivatives followed by GCxGC-MS has been developed, highlighting the utility of this approach for trace-level detection. researchgate.net

Liquid chromatography-mass spectrometry (LC-MS) is another essential technique, particularly for monitoring the degradation of compounds in aqueous solutions. For example, LC-MS is the method of choice for identifying intermediates like this compound during the photolysis of 2,4,6-triiodoaniline. Tandem mass spectrometry (LC-MS/MS) provides even greater selectivity and sensitivity for the quantitative determination of target analytes and their transformation products in water samples. orgoreview.com

Table 3: Analytical Techniques for Halogenated Aniline Analysis

Analytical Technique Application Key Advantage Reference
GCxGC-MS Analysis of halogenated breakdown products in complex matrices (e.g., soil, biological samples) High resolution and peak capacity chromatographyonline.comresearchgate.net

This table outlines key analytical methods used in the study of the environmental fate of halogenated anilines.

These advanced analytical methods are crucial for elucidating the complex degradation pathways of this compound and other halogenated aromatic compounds, thereby enabling a more thorough assessment of their environmental risk.

Future Directions and Emerging Research Avenues

Development of Novel and Green Synthetic Routes with Enhanced Efficiency

While established methods for synthesizing 2,4-Diiodoaniline exist, the future of its production lies in the development of more efficient, cost-effective, and environmentally benign synthetic strategies. The principles of green chemistry are becoming increasingly central to chemical manufacturing, mandating a shift away from hazardous reagents and solvents.

Current research has demonstrated the viability of several promising approaches. Iodination of aniline (B41778) using potassium dichloroiodate in dilute hydrochloric acid has been developed as a chemoselective procedure. researchgate.netresearchgate.net Another significant advancement is the use of N-iodosuccinimide (NIS) in a solid-state grinding process, which offers high yields (98%) and short reaction times (5-8 minutes) without the need for hazardous solvents. researchgate.net Furthermore, the development of recyclable ionic liquid iodinating reagents, such as 1-butyl-3-methylpyridinium (B1228570) dichloroiodate, presents a solvent-free option for the regioselective iodination of anilines. google.comrsc.org This method not only provides good yields but also allows the recovery and reuse of the ionic liquid, aligning with sustainability goals. rsc.org

Future work will likely focus on optimizing these green methods and exploring new ones. A prospective area of research includes the use of ball milling for solvent-free iodination, a mechanochemical technique that can enhance reaction rates and reduce waste. vulcanchem.com The overarching goal is to create scalable, atom-economical processes that minimize environmental impact while maximizing yield and purity.

Table 1: Comparison of Modern Synthetic Routes for Di-iodinated Anilines

Method Reagents Conditions Advantages Yield Reference
Dichloroiodate Method Aniline, Potassium Dichloroiodate, HCl Dilute aqueous HCl Chemoselective Good researchgate.netresearchgate.net
Grinding Method Aniline, N-Iodosuccinimide (NIS) Solid-state grinding, room temperature High yield, short reaction time, solvent-free 98% researchgate.net

Exploration of New Catalytic Applications and Ligand Scaffolds

The unique electronic and steric properties of this compound make it an attractive building block for creating novel ligands and catalysts. The presence of two iodine atoms allows for sequential or differential reactivity in cross-coupling reactions, enabling the construction of complex molecular architectures.

Derivatives of 2-iodoaniline (B362364) are valuable substrates in palladium-catalyzed carbonylation reactions. Depending on the reaction conditions and substituents, these processes can yield important heterocyclic scaffolds such as 2-aryl-benzo[d] vulcanchem.comijesm.co.inoxazin-4-ones and dibenzo[b,f] vulcanchem.comworldscientific.com-diazocine-6,12-diones. researchgate.net Another emerging application is the use of 2-iodoaniline in iron-catalyzed tandem reactions with isothiocyanates to produce 2-aminobenzothiazoles, offering an environmentally friendly route to this important structural motif. rsc.org

Future research will likely explore the use of this compound as a scaffold for developing new pincer-type or bidentate ligands for transition metal catalysis. The di-iodo substitution pattern is ideal for creating rigid backbones that can coordinate to a metal center, potentially leading to catalysts with enhanced stability and selectivity. Additionally, its potential as a monomer for producing functional polymers, such as conductive polyaniline derivatives, represents a promising area for materials science. vulcanchem.com The synthesis of dendrimers using triazine chemistry in conjunction with this compound has also been reported, opening avenues for applications in areas like drug delivery. core.ac.uk

Advanced Computational Modeling for Predictive Property Analysis

Computational chemistry offers powerful tools for predicting the properties of molecules and guiding experimental design, thereby accelerating the discovery process. For this compound, advanced computational modeling is an emerging field that can provide deep insights into its structural, electronic, and reactive nature.

Recent studies have employed Density Functional Theory (DFT) to compare the molecular properties of this compound (2,4DIA) with its di-substituted halogenated analogs, 2,4-dichloroaniline (B164938) (2,4DCA) and 2,4-difluoroaniline (B146603) (2,4DFA). worldscientific.comworldscientific.com These investigations analyze theoretical properties such as molecular structure, stability, charge delocalization through Natural Bond Orbital (NBO) analysis, and nonlinear optical (NLO) behavior. worldscientific.comworldscientific.comresearchgate.net Molecular Electrostatic Potential (MEP) maps and the electrophilicity index derived from these calculations can help predict the molecule's reactivity and potential for bioactivity. worldscientific.comworldscientific.com A study focusing on iodobenzene (B50100) derivatives highlighted the influence of substituents on the halogen bonding (XB) properties, noting that electron-donating groups like the amino group in this compound favor the meta-iodine to act as an XB donor. researchgate.net

Future research is expected to leverage more sophisticated computational models. Quantitative Structure-Activity Relationship (QSAR) studies could be employed to correlate the structural features of this compound derivatives with their biological activities, helping to optimize structures for specific therapeutic targets. vulcanchem.com Combining DFT with molecular dynamics simulations will allow for a more accurate prediction of how these molecules behave in complex biological environments, providing a roadmap for their experimental development.

Table 2: Computationally Derived Properties of 2,4-Disubstituted Anilines

Property This compound (2,4DIA) 2,4-Dichloroaniline (2,4DCA) 2,4-Difluoroaniline (2,4DFA) Method Reference
Molecular Stability Analyzed Analyzed Analyzed NBO Analysis worldscientific.comworldscientific.com
Charge Delocalization Analyzed Analyzed Analyzed NBO Analysis worldscientific.comworldscientific.com
Nonlinear Optical (NLO) Behavior Analyzed Analyzed Analyzed Hyperpolarizability worldscientific.comworldscientific.com

Bioactivity Profiling and Lead Identification in Medicinal Chemistry through Molecular Docking

Haloanilines, including this compound, are recognized for their potential as scaffolds in medicinal chemistry. The halogen atoms can enhance binding affinity to biological targets and modulate pharmacokinetic properties. Emerging research is focused on systematically profiling the bioactivity of this compound derivatives and using computational tools like molecular docking to identify promising lead compounds.

Studies have already investigated the antimicrobial activity of haloanilines, including this compound. ijesm.co.in Molecular docking has been utilized to understand the binding interactions of its derivatives within the active site of enzymes like 17β-hydroxysteroid dehydrogenase 1 (17β-HSD1). ijesm.co.in Furthermore, a combined DFT and docking study suggested that this compound is a good fit for the L-glutamate oxidase inhibitor. worldscientific.comworldscientific.com The anticancer potential of haloaniline derivatives is another active area of research, with docking studies used to examine their interactions with key cancer-related proteins such as kinases and transcription factors. ijesm.co.in Schiff bases derived from di-iodoaniline have also shown promise as antibacterial agents. jocpr.com

The future in this domain involves a synergistic approach combining computational screening with experimental validation. Large virtual libraries of this compound derivatives can be screened against various protein targets using molecular docking to identify high-potential candidates. These in silico hits can then be synthesized and subjected to in vitro and in vivo testing. This integrated strategy will streamline the drug discovery process, enabling the rapid identification of new lead compounds for a range of diseases, from infections to cancer.

Integration into Advanced Materials and Nanotechnology for Functional Applications

The high atomic number and reactivity of the iodine atoms in this compound make it a candidate for integration into advanced materials and nanotechnology. Its derivatives have the potential to impart unique optical, electronic, and physical properties to new functional materials.

While the di-iodinated compound itself is under exploration, related tri-iodinated anilines are known for their use in high-density materials and as X-ray contrast agents, suggesting a potential pathway for this compound derivatives in medical imaging. A more direct avenue of research is its use as a monomer to synthesize novel polymers. For instance, incorporating this compound into a polyaniline backbone could lead to conductive polymers with tunable properties. vulcanchem.com The ability to functionalize the iodine positions post-polymerization offers a route to materials with tailored surface chemistries. In nanotechnology, iodoanilines have been used to prepare functionalized graphene oxide, indicating that this compound could serve as a versatile surface modification agent for nanomaterials, enhancing their dispersibility or enabling them to carry specific payloads.

Future research will focus on the synthesis and characterization of these novel materials. This includes creating and testing new polymers, composites, and surface-modified nanoparticles derived from this compound. The goal is to harness its unique chemical structure to develop next-generation materials for applications in electronics, sensing, catalysis, and biomedical technology.

Q & A

Basic Research Question

  • Chromatography : HPLC with UV detection (λ = 254 nm) to separate and quantify diiodo vs. triiodo by-products.
  • Elemental analysis : Compare experimental C/H/N/I percentages with theoretical values (e.g., C: 20.90%, I: 73.56%) .
  • Melting point determination : Validate purity against literature values (368–369 K) .

How can researchers design experiments to investigate the photostability of this compound under UV exposure?

Advanced Research Question

  • Photoreactor setup : Use a 300 W Hg lamp with quartz vessels to simulate UV-B/UV-C conditions.
  • Kinetic monitoring : Track iodine release via ion chromatography or iodometric titration.
  • Mechanistic probes : ESR spectroscopy to detect radical intermediates (e.g., aryl radicals) during photolysis.

What strategies mitigate unexpected by-product formation during this compound synthesis, such as 2,4,6-triiodoaniline?

Advanced Research Question

  • Kinetic vs. thermodynamic control : Lower reaction temperatures to favor mono-/diiodination over triiodination .
  • Additives : Introduce scavengers (e.g., Na2_2S2_2O3_3) to quench excess iodine.
  • In situ monitoring : Use Raman spectroscopy to detect intermediate iodination states and adjust conditions dynamically.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Diiodoaniline
Reactant of Route 2
Reactant of Route 2
2,4-Diiodoaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.